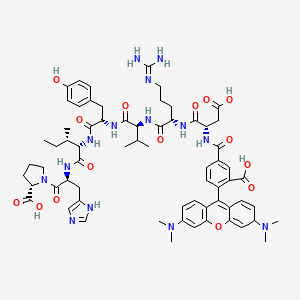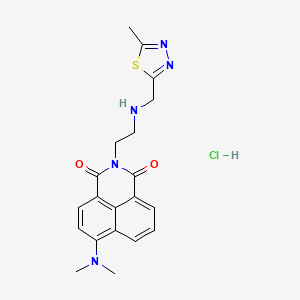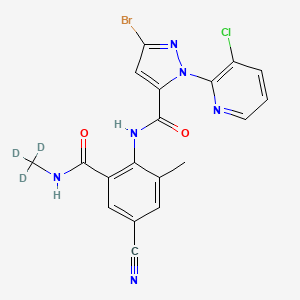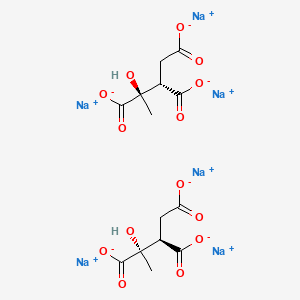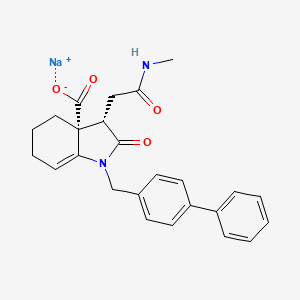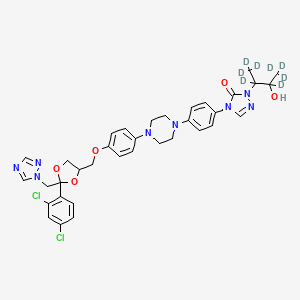
FT-1101
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FT-1101 is an orally bioavailable, potent and selective BET inhibitor. This compound binds to the acetylated lysine recognition motifs in the bromodomain sites of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes may lead to the inhibition of tumor cell growth. BET proteins, comprised of BRD2, BRD3, BRD4 and BRDT, are transcriptional regulators that play an important role during development and cellular growth.
Applications De Recherche Scientifique
Fourier Transform Spectroscopy in Planetary Research
- Application : Fourier Transform Spectroscopy (FTS) is utilized in planetary research. It involves observations of the Sun, planets, satellites, and Saturn's rings, providing valuable insights into planetary sciences (Hanel & Kunde, 1975).
Applications in Hematologic Malignancies
- Application : Although the focus is on the BET inhibitor FT-1101 (also known as CC-95775) for treating hematologic malignancies, the study provides insights into the potential therapeutic applications of this compound (Patel et al., 2019).
FT-IR Spectroscopy in Microbiology and Prion Research
- Application : Fourier transform-infrared (FT-IR) spectroscopy is a powerful method for the rapid differentiation and identification of microorganisms. It is instrumental in clinical medicine and bioterrorism prevention and has made significant contributions to prion research (Beekes, Lasch, & Naumann, 2007).
FT-IR Spectroscopy in Solid State Physics
- Application : FT-IR spectroscopy is applied in high-Tc superconductor materials research, including the study of energy gaps and plasma frequency estimation (Zhizhin, 1987).
Edible Oils Analysis
- Application : FT-IR spectroscopy aids in studying edible oils, such as detecting extra virgin olive oil adulteration and monitoring the oxidation process of corn oil (Vlachos et al., 2006).
Carbohydrates Research
- Application : FT-IR spectroscopy is utilized in studying carbohydrates' structure, properties, and interactions. It is applied in research involving small compounds and macromolecules in various physical states (Kačuráková & Wilson, 2001).
FT-ICR Mass Spectrometry Primer
- Application : FT-ICR mass spectrometry is a powerful tool in chemical and biochemical research. It offers insights into ion behavior in magnetic and electric fields, with applications in mass calibration and mass resolving power (Marshall, Hendrickson, & Jackson, 1998).
Fourier Transform Spectroscopy in Textiles
- Application : FT spectroscopy instruments are employed in textile research, including studying surface modifications of cotton fibers and characterizing cotton byproducts (Fortier, 2012).
FT-IR Imaging in Biomedical Research
- Application : FT-IR imaging and microspectroscopy are used in the analysis of tissues, especially in connective tissues' health and disease states. This includes studies on osteoporosis, osteogenesis imperfecta, and pathologic calcifications (Boskey & Pleshko Camacho, 2007).
Propriétés
Formule moléculaire |
C23H29N3O6S2 |
|---|---|
SMILES |
Unknown |
Apparence |
Solid powder |
Synonymes |
FT-1101; FT 1101; FT1101.; Unknown |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Hydroxycyclohexyl)-2-[[5-(2-trifluoromethoxyphenyl)-1H-indazol-3-yl]amino]-1H-benzimidazole-5-carboxylic acid (3-methylbutyl)amide](/img/structure/B1149994.png)
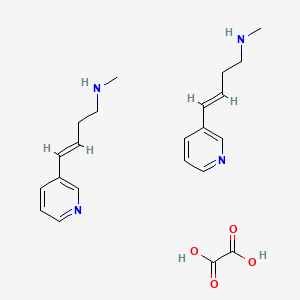
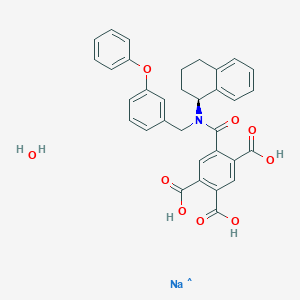
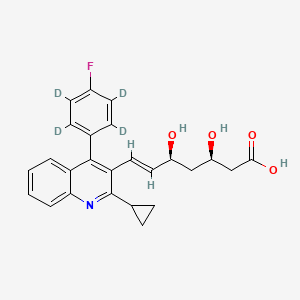
![N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]propane-1,3-diamine;iodide](/img/structure/B1150014.png)
